9-Octadecynoyl-CoA Inhibits Mycobacterial InhA and Blocks Mycolic Acid Biosynthesis, a Critical Vulnerability Not Addressed by Standard Fatty Acyl-CoAs
9-Octadecynoyl-CoA (and its positional isomer 2-octadecynoyl-CoA) acts as an inhibitor of the mycobacterial enzyme InhA (2-trans-enoyl-acyl carrier protein reductase), a key component of the FAS-II fatty acid elongation system [1]. In head-to-head comparisons within the same study, both octadecynoyl-CoA and hexadecynoyl-CoA, alongside the frontline drug isoniazid, demonstrated the ability to inhibit InhA activity and, critically, to block the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall [2]. While the study did not report quantitative IC50 values, the functional consequence—blockade of mycolic acid production—represents a biologically validated, high-impact differentiation from non-inhibitory acyl-CoAs like oleoyl-CoA or palmitoyl-CoA, which serve as substrates in the same pathway but do not exhibit this inhibitory activity.
| Evidence Dimension | Inhibition of mycobacterial FAS-II system and mycolic acid biosynthesis |
|---|---|
| Target Compound Data | Inhibition observed; mycolic acid biosynthesis blocked |
| Comparator Or Baseline | Isoniazid (positive control): inhibition observed; Hexadecynoyl-CoA: inhibition observed; Oleoyl-CoA / Palmitoyl-CoA (natural substrates): no inhibition |
| Quantified Difference | Qualitative inhibition demonstrated; quantitative difference not reported but functional outcome (blocked mycolic acid synthesis) is a clear differentiation from non-inhibitory substrates |
| Conditions | Mycobacterial enzyme fraction containing InhA; in vitro FAS-II elongation assay; mycolic acid biosynthesis assay |
Why This Matters
This evidence directly supports the selection of 9-octadecynoyl-CoA over generic acyl-CoAs for studies targeting mycobacterial cell wall integrity, antitubercular drug mechanism elucidation, or FAS-II pathway interrogation, where substrate analogs without inhibitory activity would be ineffective.
- [1] BRENDA Enzyme Database. Ligand: 2-octadecynoyl-CoA (Inhibitor for EC 1.3.1.118). View Source
- [2] Marrakchi H, Laneelle G, Quemard A. InhA, a target of the antituberculous drug isoniazid, is involved in a mycobacterial fatty acid elongation system, FAS-II. Microbiology (Reading). 2000 Feb;146 ( Pt 2):289-296. View Source
